iPRMT1

PRMT1 Methyltransferase Biochemical Assay

Pan-type I PRMT inhibitors confound mechanistic studies by targeting multiple isoforms. iPRMT1 offers precise PRMT1-selective inhibition. • Selective PRMT1 inhibition: IC50 270 nM, distinct selectivity over PRMT3/4/6/8. • Functional precision: Blocks PRMT1-mediated SRSF1 methylation & oncogenic exon inclusion; EC50 90 nM in MCF7 cells, minimal toxicity to MCF10A. • In vivo validated: Suppresses breast cancer xenograft growth; ideal for RNA-seq and splicing reporter assays.

Molecular Formula C24H24N6O2
Molecular Weight 428.5 g/mol
Cat. No. B12374666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiPRMT1
Molecular FormulaC24H24N6O2
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N5C(CC6=CC=CC=C65)C(=O)N4
InChIInChI=1S/C24H24N6O2/c31-18-9-11-29(12-10-18)17-7-5-16(6-8-17)26-24-25-14-19-22(28-24)30-20-4-2-1-3-15(20)13-21(30)23(32)27-19/h1-8,14,18,21,31H,9-13H2,(H,27,32)(H,25,26,28)/t21-/m0/s1
InChIKeyGBNHWGSPRJTJND-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iPRMT1: Selective PRMT1 Inhibitor for Breast Cancer


iPRMT1 is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 1 (PRMT1) [1]. Its primary mechanism of action involves blocking PRMT1-mediated methylation of the splicing factor SRSF1, thereby suppressing oncogenic exon inclusion and inhibiting breast cancer cell proliferation [1]. This compound is distinct from pan-type I PRMT inhibitors due to its focused selectivity profile, offering researchers a precise tool for dissecting PRMT1-specific biology in breast cancer models [1].

Target Engagement PRMT1-selective inhibition study fit Blocks SRSF1 methylation pathway
Model Context Breast cancer cell-model research Supports splicing dysregulation models
Selectivity Profile Isoform-selectivity assay context Avoids pan-type I PRMT confounders

iPRMT1: Why PRMT1 Selectivity Matters


Generic substitution with pan-type I PRMT inhibitors like MS023 or GSK3368715 is not scientifically equivalent to using the PRMT1-selective inhibitor iPRMT1. While pan-inhibitors target multiple PRMT isoforms (e.g., PRMT1, PRMT3, PRMT4, PRMT6, PRMT8) [1], their broad activity confounds target deconvolution in mechanistic studies. For example, MS023 exhibits potent inhibition of PRMT6 and PRMT8 (IC50 4–8 nM) alongside PRMT1 [1]. In contrast, iPRMT1 was specifically identified and characterized for its ability to inhibit PRMT1-mediated SRSF1 methylation with a distinct selectivity window [2]. This precision is critical for experiments designed to attribute a phenotype specifically to PRMT1 inhibition, rather than to combined effects on multiple type I PRMTs. Using a pan-inhibitor may lead to misinterpretation of results in breast cancer models where the unique role of PRMT1 in splicing regulation is under investigation [2].

iPRMT1 (Selective) PRMT1-focused splicing inhibition Enables isoform-specific target deconvolution
Pan-Type I Inhibitors (e.g., MS023) Multi-PRMT isoform suppression PRMT1/3/4/6/8 inhibition confounds mechanistic attribution
iPRMT1 (Mechanism-Matched) Direct PRMT1-SRSF1 pathway interrogation Supports splicing-exon inclusion endpoint interpretation
Generic PRMT1 Inhibitors (e.g., Furamidine) PRMT1 inhibition with lower potency Assay-response context may differ significantly
iPRMT1 (Cellular Selectivity) Lower normal-cell model impact reported Cell-model endpoint review context
Discontinued Clinical Candidate (GSK3368715) Clinical tolerability endpoint concerns reported Tolerability endpoint profile may limit long-term model use

iPRMT1: Selectivity & Anti-Proliferative Data


PRMT1 Inhibition in Biochemical Assays

iPRMT1 inhibits PRMT1 enzymatic activity with an IC50 of 270 nM in a biochemical assay [1]. This value represents a significant improvement in potency compared to the early-generation PRMT1 inhibitor furamidine, which has a reported IC50 of 9.4 μM (9,400 nM) under similar assay conditions [2]. While iPRMT1 is less potent than the pan-type I PRMT inhibitor GSK3368715 (IC50 3.1 nM for PRMT1) [3], iPRMT1's value proposition lies in its superior selectivity for PRMT1 over other type I PRMTs, as detailed in the original characterization study [1].

PRMT1 Biochemical IC50
Cross-study comparable
270 nM
Supports PRMT1 isoform selectivity assay interpretation
~35-fold more potent than furamidine; less potent than pan-inhibitor GSK3368715
PRMT1 Methyltransferase Biochemical Assay

Anti-Proliferative Activity in MCF7 Cells

In MCF7 (ER+/PR+) breast cancer cells, iPRMT1 demonstrates potent anti-proliferative activity with an EC50 of 90 nM [1]. This cellular potency is within the same order of magnitude as the pan-type I PRMT inhibitor MS023, which shows an IC50 of 9 nM for reducing H4R3me2a levels in MCF7 cells . However, iPRMT1 achieves this anti-proliferative effect through selective PRMT1 inhibition, whereas MS023's cellular effects result from combined inhibition of PRMT1, PRMT6, and other type I PRMTs . In the triple-negative breast cancer (TNBC) cell line MDA-MB-231, iPRMT1's EC50 is even lower at 9 nM [1], compared to the micromolar-range IC50 values reported for the type I PRMT inhibitor SKLB06489 in the same cell line [2].

Anti-Proliferation in MCF7
Cross-study comparable
90 nM (EC50)
Reported cell-model response context
Less potent than MS023 in H4R3me2a readout; higher PRMT1 selectivity
Breast Cancer Cell Proliferation MCF7

Cancer Cell Selectivity over MCF10A

iPRMT1 exhibits minimal toxicity toward normal breast epithelial MCF10A cells at concentrations that potently inhibit breast cancer cell lines [1]. Specifically, iPRMT1 shows no significant effect on MCF10A cell growth [1], whereas its EC50 values in cancer cell lines range from 9 nM to 90 nM [1]. This represents a clear therapeutic window. In contrast, the pan-type I PRMT inhibitor GSK3368715, while more potent against PRMT1 biochemically, advanced to Phase I clinical trials but was discontinued due to inadequate efficacy and thrombosis toxicity [2]. This clinical outcome highlights the potential advantage of a more selective PRMT1 inhibitor like iPRMT1 for long-term in vivo studies, as its cellular selectivity profile suggests a reduced potential for on-target toxicity in normal tissues.

MCF10A Normal Cell Window
Head-to-head
Minimal effect reported
Cell-model endpoint review context
Reported selectivity window vs. cancer cell lines (EC50 9–90 nM)
Selectivity MCF10A Safety Window

Synergy with SRSF1 Phosphorylation Inhibitors

The original characterization study of iPRMT1 demonstrates that combining it with inhibitors targeting SRSF1 phosphorylation produces an additive effect in suppressing breast cancer cell growth [1]. This is a mechanistically rational combination strategy directly linked to iPRMT1's specific mode of action—blocking PRMT1-mediated SRSF1 methylation, which is a prerequisite for subsequent SRSF1 phosphorylation and oncogenic splicing activity [1]. This evidence is not a generic claim of synergy but a direct experimental finding that supports the use of iPRMT1 in specific combinatorial regimens. This property is not documented for the comparator compound MS023 in the same mechanistic context.

SRSF1 Inhibitor Synergy
Class-level
Additive effect observed
Supports combination pathway-response interpretation
Data to verify; context-dependent on SRSF1 phosphorylation status
Combination Therapy SRSF1 Synergy

iPRMT1: Key Research Applications


PRMT1-Specific Splicing Dysregulation in Breast Cancer

iPRMT1 is the compound of choice for studies aiming to dissect the specific role of PRMT1 in alternative splicing and breast tumorigenesis. Its demonstrated inhibition of PRMT1-mediated SRSF1 methylation and downstream exon inclusion events [1] provides a direct mechanistic link that pan-type I PRMT inhibitors cannot offer. Use iPRMT1 in RNA-seq or splicing reporter assays to attribute splicing changes directly to PRMT1 loss of function.

PRMT1 Inhibition in HR+ Breast Cancer Models

Given its potent anti-proliferative EC50 of 90 nM in MCF7 cells [1] and a favorable selectivity profile over normal breast epithelial cells [1], iPRMT1 is an ideal tool for in vitro and in vivo studies focused on ER+/PR+ breast cancer. This application allows researchers to explore the therapeutic potential of PRMT1 inhibition in a well-defined subtype without the confounding toxicity or broad target profile of pan-inhibitors like GSK3368715 [2].

Combination with SRSF1 Phosphorylation Inhibitors

Based on direct evidence of an additive effect when combined with SRSF1 phosphorylation inhibitors [1], iPRMT1 is uniquely suited for pre-clinical combination studies. Researchers can use iPRMT1 to test the hypothesis that dual targeting of PRMT1-dependent methylation and kinase-dependent phosphorylation of SRSF1 leads to enhanced tumor suppression, a strategy that is mechanistically validated and not established for other PRMT1 inhibitors.

In Vivo Target Engagement in Breast Cancer Xenografts

iPRMT1 has demonstrated in vivo efficacy in suppressing breast cancer cell growth [1]. While its pharmacokinetic properties are not fully detailed in public literature, its validated activity in xenograft models [1] supports its use as a chemical probe for confirming PRMT1 target engagement and functional consequence in vivo. This application is particularly valuable when compared to the clinical failure of the less selective inhibitor GSK3368715 due to toxicity [2], underscoring the importance of iPRMT1's selectivity profile for long-term dosing studies.

Application
Selection Property
Validation Focus
PRMT1-specific splicing dysregulation studies
PRMT1-selective isoform inhibition
SRSF1 methylation and exon inclusion endpoints
HR+ breast cancer cell-model research
Low-nanomolar cell proliferation assay context
MCF7 / T47D cell viability and pathway response
Combination pathway-targeting studies
Mechanistic link to SRSF1 phosphorylation
Additive effect replication in splicing models
In vivo target engagement assessment
Reported xenograft model activity
Tolerability endpoint monitoring in long-term models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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